![molecular formula C21H25ClN4O3 B10983083 4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10983083.png)
4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a piperazine derivative with a complex structure. It contains a chlorophenyl group, an oxoethyl moiety, and an amino group linked to a methoxybenzyl group.
- Its systematic name is 4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide .
- The compound’s molecular formula is C22H24ClN3O3 .
- It is used in various scientific applications due to its unique properties.
Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base.
Industrial Production: Industrial-scale production methods may involve optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (e.g., boronic acids) are essential.
Major Products: The major product of the coupling reaction is the desired piperazine carboxamide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as a ligand for receptors).
Medicine: Explored for pharmacological properties (e.g., antinociceptive activity).
Industry: May serve as an intermediate in drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other piperazine derivatives, such as those with different substituents on the phenyl ring or variations in the amine side chain.
- Uniqueness: Its combination of chlorophenyl, methoxybenzyl, and oxoethyl groups distinguishes it from related compounds.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C21H25ClN4O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-29-19-5-3-2-4-16(19)14-23-20(27)15-24-21(28)26-12-10-25(11-13-26)18-8-6-17(22)7-9-18/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
XGMDAYPVMHJDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983008.png)
![1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983010.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-phenylpropan-1-one](/img/structure/B10983016.png)
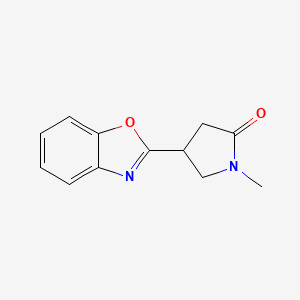
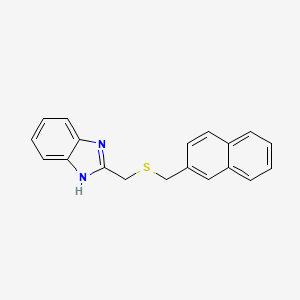
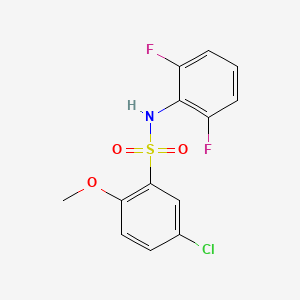
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxybenzyl)pyrrolidin-2-one](/img/structure/B10983041.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B10983045.png)
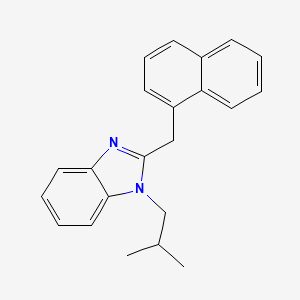
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983059.png)
![4-(4-fluorophenyl)-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983062.png)
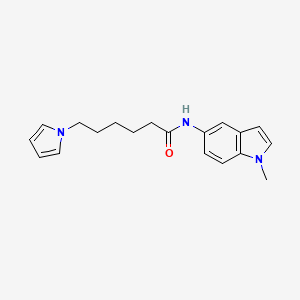
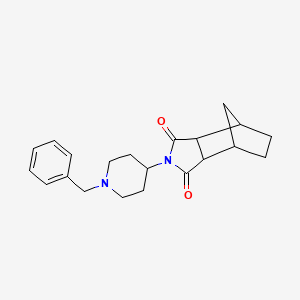
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-5-carboxamide](/img/structure/B10983085.png)
